![molecular formula C5H11NO3 B14124303 [2-(Aminomethyl)-1,3-dioxolan-4-yl]methanol CAS No. 89250-88-4](/img/structure/B14124303.png)
[2-(Aminomethyl)-1,3-dioxolan-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Aminomethyl)-1,3-dioxolan-4-yl]methanol: is an organic compound that features a dioxolane ring with an aminomethyl group and a hydroxymethyl group attached
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Aminomethyl)-1,3-dioxolan-4-yl]methanol typically involves the reaction of dioxolane derivatives with aminomethylating agents under controlled conditions. One common method includes the use of formaldehyde and ammonia or primary amines in the presence of a catalyst to introduce the aminomethyl group onto the dioxolane ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or crystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions:
Oxidation: [2-(Aminomethyl)-1,3-dioxolan-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various amines or alcohols depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halides, esters.
科学研究应用
Chemistry: In chemistry, [2-(Aminomethyl)-1,3-dioxolan-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the development of biochemical assays and diagnostic tools.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential in treating various diseases. Research is ongoing to understand its role in drug development and delivery systems.
Industry: Industrially, this compound is used in the production of polymers and resins. It is also employed in the manufacture of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of [2-(Aminomethyl)-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also act as a ligand, binding to receptors or enzymes and modulating their activity.
相似化合物的比较
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-ylmethanone
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Comparison: Compared to similar compounds, [2-(Aminomethyl)-1,3-dioxolan-4-yl]methanol is unique due to its dioxolane ring structure, which imparts distinct chemical and physical properties
属性
CAS 编号 |
89250-88-4 |
|---|---|
分子式 |
C5H11NO3 |
分子量 |
133.15 g/mol |
IUPAC 名称 |
[2-(aminomethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C5H11NO3/c6-1-5-8-3-4(2-7)9-5/h4-5,7H,1-3,6H2 |
InChI 键 |
INJIZMVQFUQPBR-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(O1)CN)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate;[4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate](/img/structure/B14124221.png)

![5-(tert-Butyl)-2-morpholinobenzo[d]oxazole](/img/structure/B14124231.png)
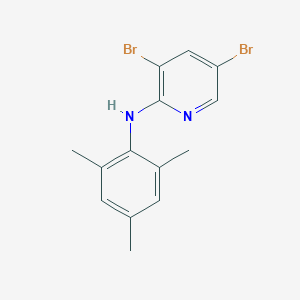
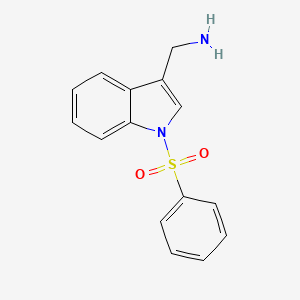
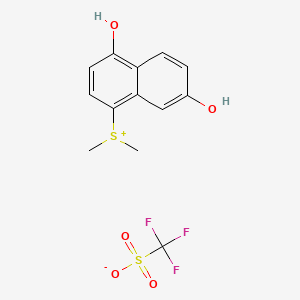
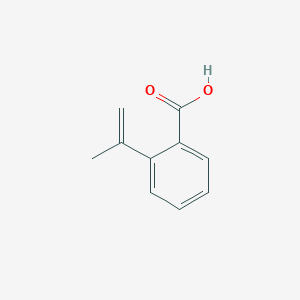
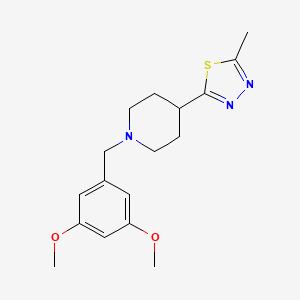

![2-(4-ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B14124291.png)
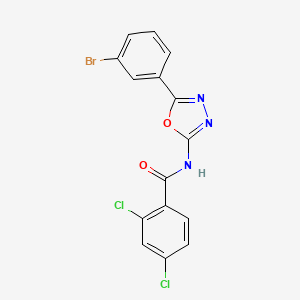
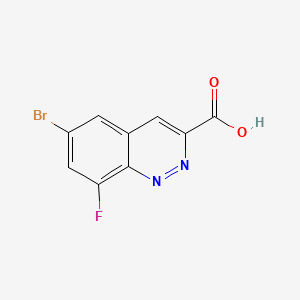
![N-[(Z)-[(E)-3-(2-chloro-6-fluorophenyl)-1-(4-fluorophenyl)prop-2-enylidene]amino]-4-fluoroaniline](/img/structure/B14124312.png)
![N-(4-fluoro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14124318.png)
